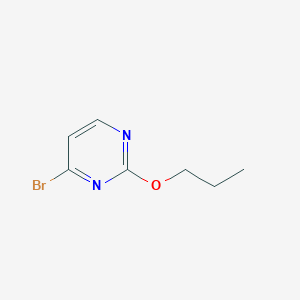
5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole: is a synthetic organic compound belonging to the class of indoles. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorine atom at the 5th position and three methyl groups at the 3rd and 7th positions of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole typically involves the reaction of 5-chloroindole with appropriate alkylating agents under controlled conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol, leading to the formation of the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using similar catalysts and solvents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The chlorine atom at the 5th position makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of 5-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole-2,3-dione.
Reduction: Formation of 5-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indoline.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and organic synthesis.
Biology: In biological research, indole derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Indole derivatives, including 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole, are investigated for their potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 5-Chloro-2,3,3-trimethyl-3H-indole
- 2,3,3-Trimethylindolenine
- 1,3,3-Trimethyl-2-methyleneindoline
Uniqueness: 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole is unique due to the specific positioning of the chlorine atom and the three methyl groups, which confer distinct chemical and biological properties compared to other indole derivatives. This unique structure allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
5-chloro-3,3,7-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14ClN/c1-7-4-8(12)5-9-10(7)13-6-11(9,2)3/h4-5,13H,6H2,1-3H3 |
InChI Key |
CFTXQILRVRCYPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NCC2(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


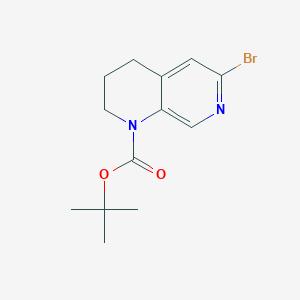
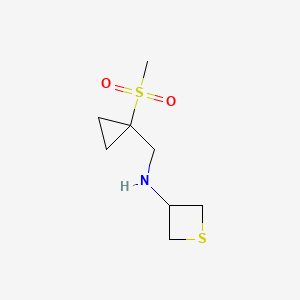
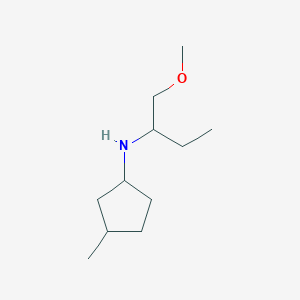
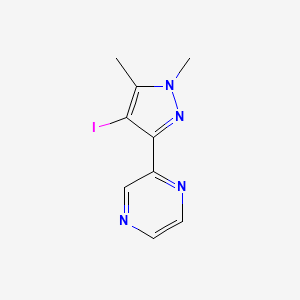
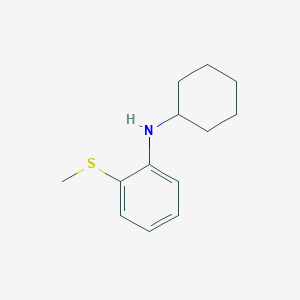
![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine](/img/structure/B13326828.png)
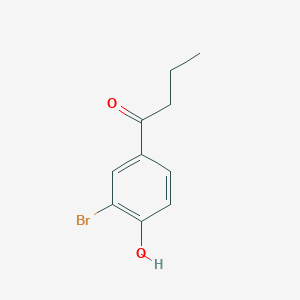
![[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13326845.png)

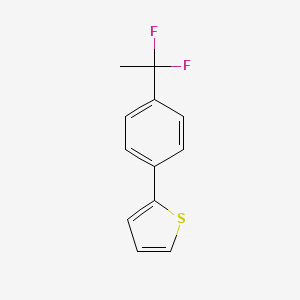
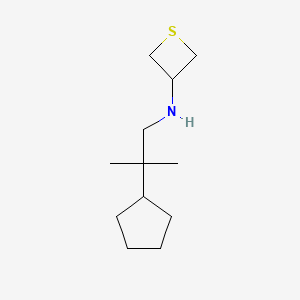

![2-Oxa-6-azaspiro[3,5]nonane trifluoroacetate](/img/structure/B13326871.png)
